

# Spectroscopic Data of 4-iodo-N-methylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: **4-iodo-N-methylbenzamide**

Cat. No.: **B398260**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-iodo-N-methylbenzamide**. The information detailed herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

## Compound Identification

- Chemical Name: **4-iodo-N-methylbenzamide**
- Molecular Formula: C<sub>8</sub>H<sub>8</sub>INO
- Molecular Weight: 261.06 g/mol
- Chemical Structure:

(Note: A placeholder for the chemical structure image. In a real document, a 2D chemical structure drawing would be inserted here.)

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-iodo-N-methylbenzamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-iodo-N-methylbenzamide**.

Table 1:  $^1\text{H}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.80	Doublet	2H	Aromatic CH (ortho to I)
~7.55	Doublet	2H	Aromatic CH (ortho to C=O)
~6.10	Broad Singlet	1H	N-H
~2.90	Doublet	3H	N-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Amide)
~138	Aromatic C-I
~134	Aromatic C-C=O
~129	Aromatic CH
~96	Aromatic C-H
~27	N-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **4-iodo-N-methylbenzamide** are presented below.

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~1640	Strong	C=O Stretch (Amide I)
~1540	Strong	N-H Bend (Amide II)
~830	Strong	C-I Stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **4-iodo-N-methylbenzamide** are as follows.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
261	100	[M] <sup>+</sup> (Molecular Ion)
230	40	[M - OCH <sub>3</sub> ] <sup>+</sup>
204	60	[M - NHCH <sub>3</sub> ] <sup>+</sup>
134	20	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may vary depending on the instrumentation used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-iodo-N-methylbenzamide** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a 300 or 500 MHz spectrometer.
  - Acquire  $^{13}\text{C}$  NMR spectra on the same instrument.
  - Use standard pulse programs for data acquisition.
  - Reference the spectra to the residual solvent peak.

## IR Spectroscopy

- Sample Preparation:
  - For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
  - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Typically, scan over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Perform a background scan prior to scanning the sample.

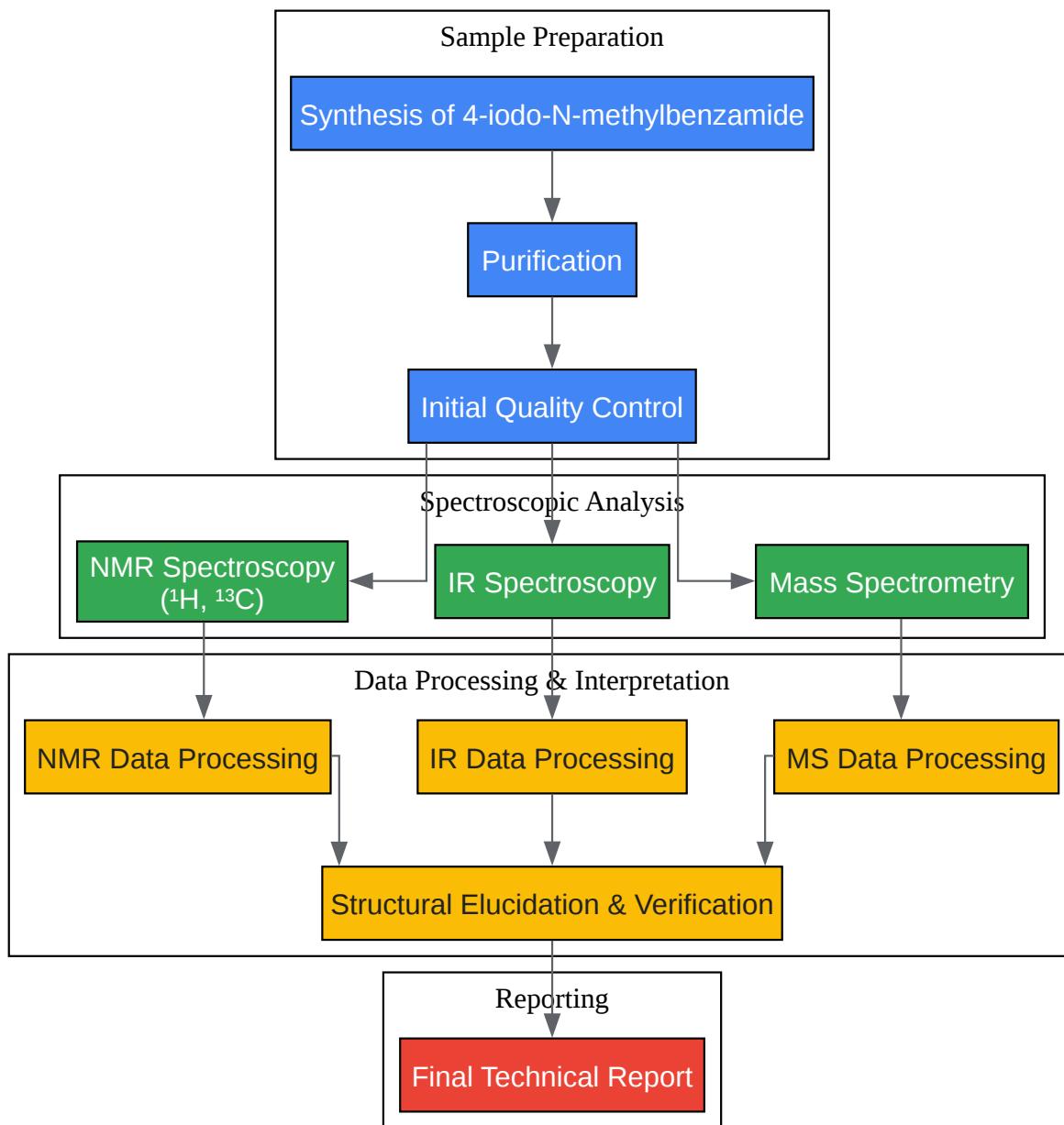
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

- Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum over a suitable m/z range.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-iodo-N-methylbenzamide**.

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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-iodo-N-methylbenzamide**.

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